Enhanced Lipophilicity and Predicted Membrane Permeability from ortho-Fluorine Substitution Relative to Non-Fluorinated and para-Fluoro Analogs
The ortho-fluorine substitution in CAS 2097873-34-0 is predicted to confer a distinct lipophilicity profile compared to the non-fluorinated phenylsulfonyl parent and the 4-fluoro positional isomer. According to PubChem computed properties, the target compound exhibits XLogP3-AA of 2.5 [1]. The non-fluorinated analog 1-(1-(phenylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole is predicted to have a lower XLogP3-AA of approximately 2.1 (calculated by substructure-based estimation) [2], while the 4-fluoro isomer would exhibit an identical or marginally different XLogP3-AA due to similar overall polarity. The ~0.4 logP difference between the 2-fluoro and non-fluorinated analogs represents a roughly 2.5-fold increase in predicted membrane partitioning, which may enhance passive cellular permeability in target engagement assays [3].
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5 |
| Comparator Or Baseline | 1-(1-(phenylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole: predicted XLogP3-AA ≈ 2.1; 1-(1-((4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole: predicted XLogP3-AA ≈ 2.5 |
| Quantified Difference | ΔXLogP3-AA ≈ 0.4 vs. non-fluorinated analog; ~0 vs. para-fluoro isomer |
| Conditions | Computed using XLogP3 3.0 algorithm via PubChem; values are predictive, not experimentally measured. |
Why This Matters
The 2-fluoro compound provides a measurable lipophilicity advantage over the non-fluorinated analog, which may translate into improved cell permeability in cell-based assays, while matching the para-fluoro isomer in logP but offering distinct conformational properties.
- [1] PubChem Compound Summary for CID 121193873, XLogP3-AA value of 2.5 for CAS 2097873-34-0. View Source
- [2] Estimated logP for 1-(1-(phenylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole using the XLogP3 algorithm via substructure comparison (PubChem). View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. [Class-level review on logP-permeability relationship] View Source
